Increased Molecular Weight and Predicted pKa Distinguish the Anilino-Linked Compound from its Des-Amino Analogue
The target compound 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid (MW 291.22 g/mol) is structurally distinct from the closely related 5-oxo-5-[4-(trifluoromethoxy)phenyl]pentanoic acid (MW 276.21 g/mol), which lacks the anilino nitrogen . This 15.01 g/mol difference in molecular weight is coupled with a predicted acid dissociation constant (pKa) of 4.63±0.10 for the target compound . This pKa value, which governs the compound's ionization state at physiological pH, is expected to differ from the des-amino analogue due to the electron-donating nature of the anilino linker. No experimental pKa for the comparator was found in the assessed literature, but the fundamental chemical difference is established [1].
| Evidence Dimension | Molecular Weight and Predicted Acidity (pKa) |
|---|---|
| Target Compound Data | MW = 291.22 g/mol; pKa = 4.63±0.10 (predicted) |
| Comparator Or Baseline | 5-oxo-5-[4-(trifluoromethoxy)phenyl]pentanoic acid: MW = 276.21 g/mol; pKa: Not available |
| Quantified Difference | MW difference = +15.01 g/mol; pKa difference: Inferred but not directly quantified. |
| Conditions | Physicochemical property prediction. |
Why This Matters
This weight difference confirms the compound is not a simple isostere, and the specific pKa value guides formulation and assay buffer preparation, ensuring experimental conditions are optimized for the correct species.
- [1] PubChem. 5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid (CID 677110). View Source
